Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound’s chiral centers make it valuable for the synthesis of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the chiral centers: The chiral centers are introduced through stereospecific reactions, such as asymmetric reduction or chiral auxiliary-based methods.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s Boc protecting group also plays a role in modulating its reactivity and stability during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but differs in the position of the hydroxyl group.
1-Aminocyclopropanecarboxylic acid derivatives: These compounds have a cyclopropane ring and are used in similar synthetic applications.
Uniqueness
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is unique due to its specific chiral centers and the presence of the Boc protecting group, which provides enhanced stability and selectivity in chemical reactions. Its versatility in various synthetic and research applications further distinguishes it from similar compounds.
Properties
Molecular Formula |
C15H22ClNO5 |
---|---|
Molecular Weight |
331.79 g/mol |
IUPAC Name |
methyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10;/h5-9,11-12,17H,1-4H3,(H,16,19);1H/t11-,12-;/m0./s1 |
InChI Key |
HFXUKFHUNMRGTG-FXMYHANSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.